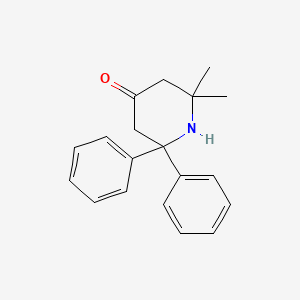

2,2-Dimethyl-6,6-diphenylpiperidin-4-one

Description

Properties

IUPAC Name |

2,2-dimethyl-6,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-18(2)13-17(21)14-19(20-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQQJULNAHQHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate . Another method includes the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one with aromatic aldehydes and ammonium acetate to yield 2,6-diaryl-2,3-dihydro-1H-pyridin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidinone to its corresponding N-oxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Substitution reactions often occur at the nitrogen atom or the carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted piperidinones .

Scientific Research Applications

2,2-Dimethyl-6,6-diphenylpiperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of piperidin-4-one derivatives are highly dependent on substituent patterns. Key analogues and their structural distinctions include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 2,2-Dimethyl-6,6-diphenylpiperidin-4-one | 2,2-dimethyl; 6,6-diphenyl | Enhanced steric hindrance at C2; aromatic bulk at C6 |

| 3-Methyl-2,6-diphenylpiperidin-4-one (MDPO) | 3-methyl; 2,6-diphenyl | Methyl at C3; planar piperidine ring |

| 1-Allyl-2,6-diphenylpiperidin-4-one oxime | Allyl at N1; oxime at C4 | Increased hydrophobicity; oxime functionality |

| N-Nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Nitroso and semicarbazone groups | Electrophilic nitroso group; hydrogen-bonding capacity |

Spectroscopic and Computational Data

Key spectroscopic differences among analogues:

- FTIR : All piperidin-4-ones show C=O stretching near 1700 cm⁻¹ and N–H stretching at ~3300 cm⁻¹. The 2,2-dimethyl groups may cause slight shifts due to steric effects .

- NMR :

Computational studies on MDPO reveal tautomeric stability and intramolecular hydrogen bonding, which may differ in 2,2-dimethyl analogues due to reduced conformational flexibility .

Q & A

Q. What are the standard experimental protocols for synthesizing 2,2-Dimethyl-6,6-diphenylpiperidin-4-one derivatives?

Synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with ketones, followed by cyclization. Key steps include pH and temperature optimization to enhance yield and selectivity. For example, green synthesis methods using deep eutectic solvents (e.g., glucose-MnCl₂·4H₂O) have been employed to reduce environmental impact . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate pure derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy resolves substituent positions and stereochemistry. Raman spectroscopy complements FT-IR by detecting vibrational modes sensitive to ring puckering and substituent effects. Comparative analysis with density functional theory (DFT)-predicted spectra enhances interpretation .

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation risks). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Proper waste disposal protocols must align with institutional guidelines for laboratory chemicals .

Advanced Research Questions

Q. How can computational methods like DFT address contradictions in experimental data?

DFT calculations predict molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and thermodynamic stability, which can resolve discrepancies between observed spectroscopic data and proposed structures. For example, deviations in NMR chemical shifts may arise from solvent effects or dynamic processes, which DFT can model by simulating solvent interactions or conformational equilibria .

Q. What strategies optimize crystallographic refinement for this compound when twinning or disorder is present?

Use SHELXL for high-resolution refinement, incorporating TWIN commands for twinned data. For disordered regions, apply PART instructions and restraints on bond lengths/angles. Validate results with residual density maps and R-factor convergence analysis. Cross-check with spectroscopic data to ensure consistency .

Q. How do hydrogen-bonding patterns influence the compound’s crystalline packing and stability?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings) to correlate packing efficiency with thermal stability. For instance, intramolecular N–H···O bonds may reduce intermolecular interactions, leading to lower melting points. X-ray diffraction combined with Hirshfeld surface analysis quantifies these interactions .

Q. What methodologies assess the antioxidant activity of piperidin-4-one derivatives?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Prepare a DPPH solution in methanol, add the test compound, and measure absorbance decay at 517 nm. IC₅₀ values are calculated to compare efficacy. Parallel in vitro anti-inflammatory assays (e.g., albumin denaturation inhibition) validate dual biological activity .

Q. How can green chemistry principles improve synthesis efficiency?

Replace traditional solvents with deep eutectic solvents (e.g., glucose-urea mixtures) to enhance reaction rates and reduce toxicity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize microwave-assisted synthesis for faster cyclization. Lifecycle assessment (LCA) metrics evaluate environmental impact .

Q. What analytical frameworks quantify ring puckering in piperidin-4-one derivatives?

Apply Cremer-Pople parameters to X-ray crystallography data. Calculate puckering amplitude (θ) and phase angle (φ) to classify chair, boat, or twist-boat conformations. Compare with DFT-optimized geometries to assess steric or electronic contributions to puckering .

Q. How is molecular docking utilized to predict biological interactions?

Dock the compound into target protein active sites (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics simulations and binding free energy calculations (MM-PBSA). Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.